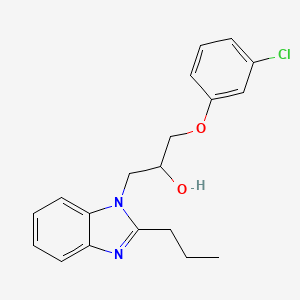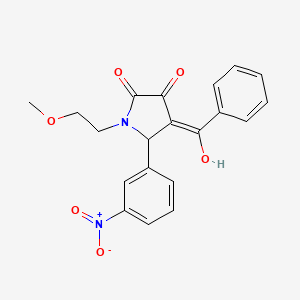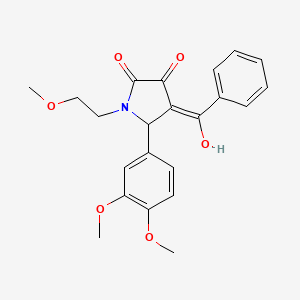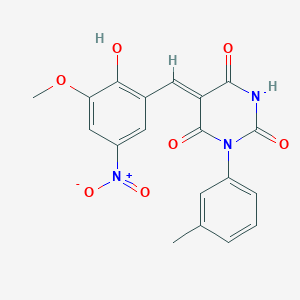
1-(3-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol
説明
1-(3-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol, also known as carvedilol, is a non-selective beta-blocker that is commonly used in the treatment of hypertension, congestive heart failure, and myocardial infarction. Carvedilol has been shown to have a number of beneficial effects on the cardiovascular system, including reducing blood pressure, decreasing heart rate, and improving cardiac function. In addition, recent research has suggested that carvedilol may have potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders.
作用機序
The mechanism of action of 1-(3-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol is complex and involves a number of different pathways. One of the primary actions of 1-(3-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol is to block the beta-adrenergic receptors in the heart, which reduces the heart rate and cardiac output. Carvedilol also has alpha-adrenergic blocking properties, which can help to reduce peripheral vascular resistance and lower blood pressure.
In addition to its effects on the cardiovascular system, 1-(3-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have antioxidant and anti-inflammatory properties. These effects are thought to be due to the ability of 1-(3-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and physiological effects
Carvedilol has a number of biochemical and physiological effects on the body. One of the primary effects of 1-(3-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol is to reduce the heart rate and cardiac output, which can help to lower blood pressure and improve cardiac function. Carvedilol also has vasodilatory effects, which can help to reduce peripheral vascular resistance and improve blood flow.
In addition, 1-(3-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of a variety of diseases. Carvedilol has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which can help to reduce oxidative stress and inflammation.
実験室実験の利点と制限
Carvedilol has a number of advantages and limitations for use in laboratory experiments. One of the primary advantages of 1-(3-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol is that it has well-established pharmacological properties and has been extensively studied in both animal and human models. This makes it a useful tool for investigating the physiological and pathological processes that are involved in cardiovascular diseases and other conditions.
However, there are also some limitations to the use of 1-(3-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol in laboratory experiments. One limitation is that 1-(3-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels. In addition, 1-(3-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol has the potential to interact with other drugs and may have variable effects depending on the dose and route of administration.
将来の方向性
There are a number of potential future directions for research on 1-(3-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol. One area of interest is the potential use of 1-(3-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol as an anti-cancer agent. Studies have shown that 1-(3-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol can inhibit the growth of cancer cells and may have potential as a novel cancer treatment.
Another area of interest is the potential use of 1-(3-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol in the treatment of neurodegenerative disorders. Studies have suggested that 1-(3-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol may have neuroprotective effects and could be useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Finally, there is also interest in developing new formulations of 1-(3-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol that may have improved pharmacokinetic properties and be more effective in the treatment of cardiovascular diseases and other conditions. These formulations could include sustained-release formulations or novel drug delivery systems that target specific tissues or organs.
科学的研究の応用
Carvedilol has been the subject of numerous scientific studies, which have investigated its effects on a variety of physiological and pathological processes. One area of research has focused on the use of 1-(3-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol in the treatment of cardiovascular diseases, such as hypertension and heart failure. Studies have shown that 1-(3-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol can effectively reduce blood pressure and improve cardiac function in patients with these conditions.
In addition, recent research has suggested that 1-(3-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol may have potential applications in the treatment of other diseases. For example, studies have shown that 1-(3-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol can inhibit the growth of cancer cells and may have potential as an anti-cancer agent. Other studies have suggested that 1-(3-chlorophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol may have neuroprotective effects and could be useful in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
特性
IUPAC Name |
1-(3-chlorophenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-6-19-21-17-9-3-4-10-18(17)22(19)12-15(23)13-24-16-8-5-7-14(20)11-16/h3-5,7-11,15,23H,2,6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYWENGLCRSVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(COC3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}morpholine](/img/structure/B3904759.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3904771.png)

![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3904793.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904801.png)

![3-{5-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3904812.png)
![N-(2-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)benzenesulfonamide](/img/structure/B3904816.png)

![ethyl 2-[4-(acetylamino)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904824.png)

![ethyl 2-[4-(dimethylamino)benzylidene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904831.png)
![4-benzoyl-5-(2,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3904837.png)
![methyl 4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B3904845.png)